
1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group attached to a phenoxyphenyl ring with tert-butyl and diisopropyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea typically involves the reaction of an isothiocyanate with an amine. The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{R’-NCS} \rightarrow \text{R-NH-C(=S)-NHR’} ]
In this case, the specific reactants would be tert-butylamine and 3,5-diisopropyl-4-phenoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under mild conditions.
Industrial Production Methods
Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale. The choice of solvent, temperature, and reaction time may be optimized to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines.
Substitution: The phenoxyphenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and interact with various biomolecules, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(tert-Butyl)-3-(4-phenoxyphenyl)thiourea
- 1-(tert-Butyl)-3-(3,5-diisopropylphenyl)thiourea
- 1-(tert-Butyl)-3-(4-isopropylphenyl)thiourea
Uniqueness
1-(tert-Butyl)-3-(3,5-diisopropyl-4-phenoxyphenyl)thiourea is unique due to the presence of both tert-butyl and diisopropyl groups, which can influence its chemical reactivity and biological activity. The phenoxyphenyl ring adds further complexity, potentially enhancing its interactions with various targets.
Eigenschaften
Molekularformel |
C23H32N2OS |
|---|---|
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
1-tert-butyl-3-[4-phenoxy-3,5-di(propan-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C23H32N2OS/c1-15(2)19-13-17(24-22(27)25-23(5,6)7)14-20(16(3)4)21(19)26-18-11-9-8-10-12-18/h8-16H,1-7H3,(H2,24,25,27) |
InChI-Schlüssel |
NGBFJHAKKWGOBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1OC2=CC=CC=C2)C(C)C)NC(=S)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


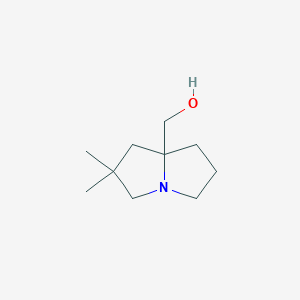
![2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B12956994.png)
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)

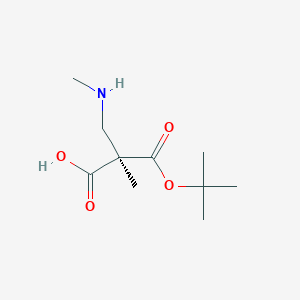
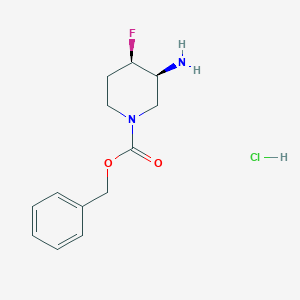

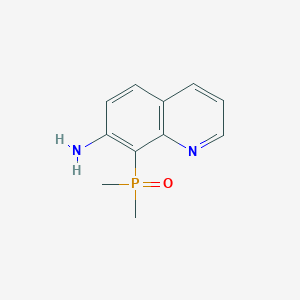
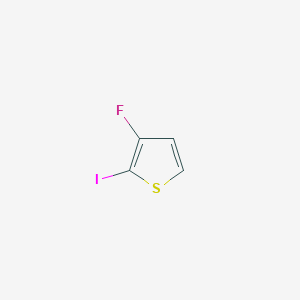
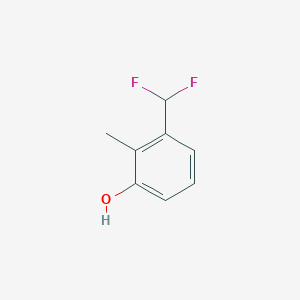

![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
